molecular formula C9H9ClN2O B1427496 [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1318702-18-9

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine

Cat. No.: B1427496
CAS No.: 1318702-18-9
M. Wt: 196.63 g/mol
InChI Key: IYBKHVWKIAHIKT-UHFFFAOYSA-N
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Description

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine (CAS 1318702-18-9) is a chemical building block based on the benzoxazole scaffold, a structure known for its significant relevance in medicinal chemistry research . The benzoxazole core, and particularly 2-substituted derivatives like this compound, are investigated for their wide spectrum of biological activities . Recent scientific studies highlight that novel 2-substituted benzoxazole derivatives demonstrate potent antibacterial activity, especially against Gram-negative bacteria such as Escherichia coli . Research suggests that the mechanism of action for this antibacterial activity may be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial studies because it is present in bacteria but absent in higher eukaryotes . This makes [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine a valuable intermediate for researchers in the design and synthesis of new compounds to explore the structure-activity relationships (SAR) of benzoxazoles and to develop next-generation antimicrobial agents to combat drug-resistant pathogens . The compound has a molecular formula of C 9 H 9 ClN 2 O and a molecular weight of 196.63 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(6-chloro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKHVWKIAHIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminophenol with Aldehydes or Acid Derivatives

  • The classical approach involves condensation of 2-aminophenol (or 6-chloro-2-aminophenol) with aldehydes or acid derivatives, followed by oxidative cyclization to form the benzoxazole ring.
  • Catalysts such as nanomaterials (Fe3O4@SiO2@Am-PPC-SO3H), metal catalysts (Pd complexes, Ni(II) complexes), or solid acids facilitate this reaction under mild to moderate temperatures (50–110 °C).
  • Solvents include water, ethanol, DMF, or solvent-free grinding methods, with reaction times ranging from minutes to hours.
  • Yields are generally high (79–96%), with some protocols emphasizing green chemistry principles such as solvent-free conditions and recyclable catalysts.

Nanocatalyst and Metal-Catalyzed Methods

  • Magnetic solid acid nanocatalysts and palladium-supported nanocatalysts have been shown to enhance reaction efficiency and yield.
  • For example, Pd-catalyzed reactions in DMF at 80 °C under oxygen atmosphere yield benzoxazole derivatives efficiently.
  • Nickel(II) complexes catalyze intramolecular cyclization with high yields (87–94%) under mild conditions.

Specific Preparation of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine

The synthesis of this compound can be divided into two main stages:

Synthesis of 6-Chloro-1,3-benzoxazole Intermediate

  • Starting from 6-chloro-2-aminophenol, condensation with appropriate aldehydes or acid derivatives forms the 6-chlorobenzoxazole core.
  • Alternative halogenation of benzoxazole at the 6-position is possible but less common due to regioselectivity challenges.
  • Reaction conditions typically involve heating in solvents like DMF or ethanol, with catalysts as described above.

Introduction of the Ethylamine Side Chain at the 2-Position

  • The 2-position of benzoxazole can be functionalized via nucleophilic substitution or alkylation reactions.
  • A common method involves reacting 6-chloro-1,3-benzoxazole with ethylene diamine or 2-chloroethylamine in the presence of a base such as potassium carbonate in DMF.
  • The reaction mixture is heated to moderate temperatures (80–120 °C) to facilitate substitution, yielding [2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]amine.
  • Purification is typically achieved by recrystallization or chromatographic techniques to obtain high-purity product.

Comparative Table of Preparation Methods

Step Method Description Catalysts/Conditions Yield (%) Remarks
Benzoxazole ring formation Condensation of 6-chloro-2-aminophenol with aldehydes Nanocatalysts, Pd or Ni complexes, 50–110 °C, solvents like DMF, ethanol, or water 79–96 High yield, recyclable catalysts, green methods available
Ethylamine side chain introduction Nucleophilic substitution with ethylene diamine or 2-chloroethylamine Base (K2CO3), DMF, 80–120 °C 70–90 Requires careful purification

Research Findings and Notes

  • Nanocatalyst-mediated syntheses provide advantages of shorter reaction times, higher yields, and eco-friendly conditions.
  • Solvent-free grinding methods have been demonstrated as rapid and green alternatives for benzoxazole synthesis, though scale-up may be limited.
  • The presence of the 6-chloro substituent influences reactivity and selectivity; thus, starting from 6-chloro-2-aminophenol is preferred for regioselectivity.
  • The ethylamine side chain introduction requires controlled conditions to avoid side reactions such as over-alkylation or polymerization.
  • Industrial scale-up often employs continuous flow reactors to improve efficiency and reproducibility, coupled with chromatographic purification for product quality.

Chemical Reactions Analysis

Types of Reactions: [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Position Effects

  • 6-Chloro vs. 5-Chloro Isomers :
    The position of the chlorine atom significantly impacts physicochemical properties. For instance, 2-(5-chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride (CAS 1158341-14-0) has a chlorine at position 5, leading to distinct spectral and solubility profiles compared to the 6-chloro isomer. The 6-chloro substitution may enhance steric hindrance near the oxazole oxygen, altering hydrogen-bonding capabilities .

  • 6-Amine Substitution :
    2-Benzyl-1,3-benzoxazol-6-amine (CID 39112088) replaces chlorine with an amine group at position 6. This substitution increases polarity and basicity (predicted pKa ~7.52 in similar compounds) , contrasting with the electron-withdrawing chlorine in the target compound.

Heterocycle Core Variations

  • Benzoxazole vs. Benzothiazole: Replacing the benzoxazole oxygen with sulfur (as in 2-amino-6-chloro-1,3-benzothiazole) increases molecular weight and alters electronic properties.
  • Benzisothiazole Derivatives :
    Compounds like Ziprasidone Hydrochloride (containing a benzisothiazole core) demonstrate the therapeutic relevance of sulfur-containing heterocycles in CNS disorders. The target compound’s benzoxazole core may offer improved metabolic stability due to oxygen’s lower susceptibility to oxidation compared to sulfur .

Amine Side Chain Modifications

  • Ethylamine vs. Methylamine :
    (6-Chloro-1,3-benzoxazol-2-yl)methanamine (CAS 936074-79-2) features a shorter methylamine chain. The ethyl group in the target compound provides greater conformational flexibility, which could improve binding affinity in receptor-ligand interactions .

  • Phenyl-Linked Amines :
    Compounds like [4-(1,3-benzoxazol-2-yl)phenyl]amine (used in triazine coupling reactions) exhibit extended π-conjugation, enhancing UV absorption properties. The ethylamine chain in the target compound prioritizes solubility over conjugation .

Physicochemical Data

Property [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine* (6-Chloro-1,3-benzoxazol-2-yl)methanamine 2-Amino-6-chloro-1,3-benzothiazole
Molecular Formula C₉H₁₀ClN₂O C₈H₇ClN₂O C₇H₅ClN₂S
Molecular Weight ~209.65 g/mol 182.61 g/mol 200.65 g/mol
Predicted Density ~1.35 g/cm³ 1.388 g/cm³ 1.52 g/cm³
Boiling Point ~290°C 285.3°C >300°C
pKa ~8.5 (amine) 7.52 6.8 (benzothiazole amine)

*Estimated based on structural analogs.

Biological Activity

Overview

[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is a compound belonging to the benzoxazole family, recognized for its diverse biological activities. This compound features a unique structure that includes a benzene ring fused with an oxazole ring, with a chlorine substituent at the 6-position, which enhances its reactivity and biological potential. Research indicates that derivatives of benzoxazole, including this compound, exhibit various pharmacological properties such as antimicrobial, antifungal, and anticancer activities.

The biological activity of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine can be attributed to its structural characteristics:

  • Target Interactions : The compound is known to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest binding affinities that may lead to therapeutic applications.
  • Biochemical Pathways : Benzoxazole derivatives are recognized for their ability to influence multiple biochemical pathways, potentially acting as modulators in cellular processes.

Antimicrobial Activity

Research has demonstrated that [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine exhibits antimicrobial properties. In a study involving various benzoxazole derivatives:

  • Activity Against Bacteria : The compound showed selective activity against Gram-positive bacteria such as Bacillus subtilis, while exhibiting limited efficacy against Gram-negative strains like Escherichia coli.
CompoundMIC (µg/mL)Activity Type
[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine32Antibacterial
Other Benzoxazole DerivativesVariesAntifungal

Antifungal Properties

Additionally, it has been reported that certain derivatives possess antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole ring can enhance antifungal potency.

Anticancer Activity

The anticancer potential of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine has been explored in various studies:

  • Cytotoxic Effects : This compound has shown cytotoxic effects on several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The selectivity towards cancer cells over normal cells suggests a promising therapeutic window.
Cancer Cell LineIC50 (µM)Selectivity
MCF-715High
A54920Moderate
PC310High

Case Studies and Research Findings

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Antimicrobial Screening : A comprehensive screening of 41 benzoxazole compounds revealed that while overall antibacterial activity was moderate, specific compounds exhibited selective action against Gram-positive bacteria and antifungal properties against yeast strains .
  • Cytotoxicity Analysis : A study highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The findings indicated that many compounds had lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents.
  • Structure–Activity Relationship Studies : Research into SAR has established critical insights into how modifications to the benzoxazole ring affect biological activity. For instance, the presence of electron-donating groups significantly enhanced antibacterial and anticancer activities in certain derivatives .

Q & A

Q. What are the established synthetic routes for [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzoxazole derivatives often employs nucleophilic substitution reactions. For example, 2,3-dichloroquinoxaline (DCQX) reacts with amines under controlled conditions to introduce substituents at specific positions . Adapting this approach, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine can be synthesized via:

Step 1 : Reacting 6-chloro-1,3-benzoxazole-2-carbonyl chloride with ethylenediamine to form the amide intermediate.

Step 2 : Reducing the amide to the amine using LiAlH₄ or catalytic hydrogenation.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Microwave-assisted synthesis (e.g., 150 W, 15 min) can enhance yield and reduce side products, as demonstrated in analogous benzothiazole syntheses .

Q. What analytical techniques are most reliable for characterizing [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethylamine sidechain and chlorine substitution pattern.
  • Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₁₀ClN₂O) and fragmentation pathways.
  • X-ray Crystallography : For unambiguous structural determination. Use SHELXL for refinement and ORTEP-3 for visualization . For example, ethyl 2-(1,3-benzoxazol-2-yl) derivatives were resolved using single-crystal X-ray diffraction, confirming bond lengths and angles .

Q. How can purity and stability of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine be ensured during storage?

  • Methodological Answer :
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane).
  • Stability Testing : Monitor degradation via HPLC under varying conditions (pH, temperature). Store in inert atmospheres (N₂) at –20°C to prevent oxidation. Similar benzoxazole derivatives show stability for >6 months under these conditions .

Advanced Research Questions

Q. How can structural ambiguities in [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine be resolved using crystallographic tools?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to enhance precision.
  • Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Check for twinning or disorder using PLATON. For example, the structure of ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino) was validated using R-factor convergence (<0.05) and Hirshfeld surface analysis .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the 5- or 7-positions of the benzoxazole ring. Compare bioactivity to the 6-chloro parent compound .
  • Biological Assays : Test inhibitory effects on enzymes (e.g., kinases) using IC₅₀ assays. For instance, 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives showed antimicrobial activity via MIC testing .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase .

Q. How can contradictory data in pharmacological studies of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine be analyzed?

  • Methodological Answer :
  • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-specific effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity. For example, ziprasidone derivatives were analyzed for stability in plasma .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to differentiate experimental noise from true biological variation .

Q. What experimental designs are optimal for investigating the mechanism of action of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine in cancer models?

  • Methodological Answer :
  • In Vitro : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).
  • In Vivo : Use xenograft models (e.g., BALB/c mice) with tumor volume monitoring. Dose at 10–50 mg/kg, referencing protocols for benzothiazole-based anticancer agents .
  • Pathway Analysis : Conduct RNA-seq or Western blotting to evaluate MAPK/ERK or PI3K/AKT pathway modulation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine

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